1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine
Description
1-(4-Chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine is a piperazine-based compound featuring a 4-chlorophenyl group at the 1-position of the piperazine ring and a furan-2-carbothioyl moiety at the 4-position. The furan ring is substituted at the 5-position with a 4-fluorophenyl group, introducing both halogenated aromatic systems and a thioamide functional group.
The synthesis of such derivatives typically involves multi-step reactions, including condensation of halogenated benzaldehydes with thiosemicarbazide, followed by cyclization with appropriate electrophiles (e.g., 2-bromoacetophenone derivatives) . Characterization methods like NMR, HRMS, and X-ray crystallography (using programs like SHELXL ) are critical for verifying structural integrity.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[5-(4-fluorophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-3-7-18(8-4-16)24-11-13-25(14-12-24)21(27)20-10-9-19(26-20)15-1-5-17(23)6-2-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZMDKPZXIJMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the furan ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl rings, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through a condensation reaction involving 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride in the presence of a catalytic amount of triethylamine in ethanol. The resulting product is often purified through recrystallization methods to achieve high purity yields .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of derivatives related to this compound:
- In vitro Studies : Compounds derived from this structure have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma). For example, one study reported IC50 values as low as 0.16 μM against BRAF V600E mutant cells, indicating strong antiproliferative activity .
- Mechanistic Insights : The anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells, attributed to the unique structural features of the compound that interact with specific biological targets .
Antimicrobial Activity
Beyond anticancer effects, derivatives of this compound also exhibit promising antimicrobial properties:
- Broad-Spectrum Efficacy : Studies have shown that certain derivatives effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.13 μg/mL. These compounds were compared favorably against standard antibiotics like ciprofloxacin and ketoconazole .
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate these mechanisms fully .
Structural Properties
The structural analysis of this compound reveals critical insights into its reactivity and stability:
- Crystallographic Data : Detailed crystallographic studies provide information on bond lengths, angles, and molecular geometry. For instance, the dihedral angles between various rings in related compounds indicate a nearly planar arrangement conducive to π-stacking interactions, which may enhance biological activity .
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study: Anticancer Screening
A research team synthesized several derivatives based on the piperazine framework and screened them against multiple cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of established chemotherapeutic agents, suggesting potential for development as a new anticancer drug . -
Case Study: Antimicrobial Evaluation
In another study focusing on antimicrobial efficacy, a series of furan-based compounds were tested against various pathogens. The results indicated that specific substitutions on the piperazine ring enhanced antimicrobial activity, leading to recommendations for further optimization in drug design .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
A. Halogenated Aromatic Substitutions
Key Observations :
B. Heterocyclic Attachments
Key Observations :
- Thioamide groups (as in the target compound) may confer greater metabolic stability compared to oxygen-based heterocycles (e.g., furans or pyridines) due to reduced susceptibility to oxidative enzymes .
- Thiazole and triazole derivatives (e.g., ) often exhibit varied receptor affinities, suggesting the target’s furan-carbothioyl group could target unique enzyme pockets.
Pharmacological and Physicochemical Comparisons
A. Receptor Binding and Selectivity
- SC211 (piperazine benzamide) shows high D4 receptor affinity, while GBR-12909 targets dopamine transporters . The target compound’s thioamide group may favor interactions with cysteine-rich enzymes (e.g., acetylcholinesterase or kinases) .
- Meclizine (an antihistamine with 4-ClPh and benzyl groups on piperazine ) demonstrates how halogenated piperazines can achieve diverse activities, from antihistaminic to antipsychotic effects.
B. Physicochemical Properties
Implications :
- The target’s higher molecular weight and logP compared to 4-CPP may limit oral bioavailability but enhance CNS penetration.
- Thioamide functionality could improve metabolic stability over ester/amide analogues .
Biological Activity
1-(4-Chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antibacterial properties.
Synthesis and Structural Characterization
The synthesis of the compound involves the condensation of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N′-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride in an ethanol solution containing triethylamine as a catalyst. The resulting product is recrystallized from dimethylformamide, yielding colorless crystals with a melting point of 227–228°C .
Structural Features
The structure of the compound includes several functional groups that contribute to its biological activity. The molecular formula is , comprising:
- Chlorophenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Fluorophenyl Group : Enhances metabolic stability.
- Furan Ring : Associated with various biological activities, including anticancer properties.
- Piperazine Moiety : Known for its pharmacological versatility.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit potent anticancer activities. For example, compounds with similar structural motifs were tested against various cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma), showing significant antiproliferative effects with IC50 values as low as 0.16 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.16 | |
| Compound B | WM266.4 | 0.12 | |
| Compound C | HepG2 | 0.20 |
Antibacterial Activity
The antibacterial properties of similar piperazine derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains, showcasing a mechanism potentially linked to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Mechanistic Insights
Docking studies have provided insights into the interaction between the compound and target proteins. Theoretical calculations using Density Functional Theory (DFT) suggest that the compound exhibits strong binding affinity to specific macromolecules involved in cancer progression and bacterial survival mechanisms .
Table 2: Binding Affinities from Docking Studies
Case Studies
Several case studies have highlighted the effectiveness of piperazine derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative with a similar structure showed significant apoptosis induction in MCF-7 cells, indicating potential for development as an anticancer agent.
- Antimicrobial Screening : A series of piperazine derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
